Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

Herbicide discovery Phytotoxicity Structure-activity relationship

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a heterocyclic compound classified under the 6-amino-picolinate derivatives, characterized by a methyl ester moiety, an amino group at the pyridine 6-position, and a 2,3,5-trichlorophenyl substituent at the 5-position. Its molecular formula is C₁₃H₉Cl₃N₂O₂ with a molecular weight of ~331.58 Da.

Molecular Formula C13H9Cl3N2O2
Molecular Weight 331.6 g/mol
CAS No. 875051-79-9
Cat. No. B1456874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate
CAS875051-79-9
Molecular FormulaC13H9Cl3N2O2
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
InChIInChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18)
InChIKeyGEGKWPBAXXXQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9): Key Physicochemical and Structural Baseline for Targeted Procurement


Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a heterocyclic compound classified under the 6-amino-picolinate derivatives, characterized by a methyl ester moiety, an amino group at the pyridine 6-position, and a 2,3,5-trichlorophenyl substituent at the 5-position [1]. Its molecular formula is C₁₃H₉Cl₃N₂O₂ with a molecular weight of ~331.58 Da . The compound belongs to the broader 6-arylpicolinate family, a class that includes commercial herbicides such as halauxifen-methyl and florpyrauxifen-benzyl, as well as pharmacological probes like the Nav1.8 channel blocker PF‑01247324 [2]. Its unique substitution pattern and functional groups define its distinct physicochemical and biological profile, which must be evaluated against close analogs before selection for research or industrial applications.

Why Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9) Cannot Be Replaced by Generic Picolinate Analogs


Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate occupies a specific structural niche within the 6-arylpicolinate family that precludes direct substitution with other family members. The presence of the 6-amino group, the methyl ester, and the 2,3,5-trichlorophenyl ring collectively govern its binding interactions, metabolic stability, and physicochemical properties in ways that differ from analogs such as the ethyl ester congener (CAS 1261789-80-3) or the methylamide derivative PF‑01247324 (CAS 875051-72-2) [1]. Even seemingly conservative modifications—such as relocating the chlorine atoms from the 2,3,5- to the 2,4,5- pattern or replacing the 6-amino group with hydrogen—alter hydrogen-bonding capacity and lipophilicity, which directly impact bioactivity and selectivity [2]. The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps that are critical for scientific selection and procurement decisions.

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9): Comparative Quantitative Evidence for Differentiated Scientific Selection


Herbicidal Potency in Scenedesmus acutus Phytotoxicity Assay: Concentration-Dependent Ethane Production

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate induces concentration-dependent ethane production in the Scenedesmus acutus phytotoxicity assay, a standard model for assessing herbicidal activity via membrane lipid peroxidation. At 10⁻⁶ M, ethane production was 0.23 nM/mL packed-cell volume (pcv); at 10⁻⁵ M it rose to 7.51 nM/mL pcv; and at 10⁻⁴ M it reached 10.43 nM/mL pcv, relative to a baseline (Rvb) of 0.28 nM/mL pcv [1]. In contrast, the commercial picolinate herbicide picloram yielded an ethane production value of 4 nM/mL pcv at 10⁻⁶ M under the same assay conditions, indicating a 17.4-fold lower potency at the equimolar concentration . This concentration-response profile demonstrates that the 2,3,5-trichlorophenyl substitution pattern and 6-amino-methyl-ester motif confer markedly enhanced phytotoxic membrane disruption compared to the 4-amino-3,5,6-trichloro pattern present in picloram, providing a quantitative basis for selecting this compound over legacy picolinate herbicides in early-stage herbicide screening programs.

Herbicide discovery Phytotoxicity Structure-activity relationship

Chlorophyll Biosynthesis Inhibition: Protoporphyrin-IX Accumulation as a Mechanistic Marker

In the same Scenedesmus acutus assay, methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate caused accumulation of protoporphyrin‑IX (Proto‑IX), a diagnostic marker for inhibition of protoporphyrinogen oxidase (PPO). Proto‑IX levels were 2.0 nM/mL pcv at 10⁻⁶ M, 2.0 nM/mL pcv at 10⁻⁵ M, and 3.5 nM/mL pcv at 10⁻⁴ M (Rvb = 2 nM/mL pcv) [1]. The relatively flat dose-response from 10⁻⁶ to 10⁻⁵ M, followed by a 1.75-fold increase at 10⁻⁴ M, indicates a threshold-dependent PPO inhibition mechanism. Clinically and agriculturally, PPO inhibition is a well-validated herbicidal mode of action associated with rapid tissue necrosis. Notably, halauxifen‑methyl, a leading 6-arylpicolinate herbicide, operates primarily through auxin receptor (AFB5) agonism rather than PPO inhibition [2]. This mechanistic divergence implies that methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate engages a distinct biochemical pathway, offering a complementary tool for resistance management in weed control programs where auxin-mimic resistance has emerged.

Mode of action Chlorophyll biosynthesis Protoporphyrinogen oxidase

Structural Determinant of Nav1.8 Affinity Loss: Ester vs. Methylamide Functional Group Comparison

The methylamide analog of this compound, PF‑01247324 (6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide), is a well-characterized, orally bioavailable Nav1.8 channel blocker with an IC₅₀ of 196 nM against recombinant human Nav1.8 channels [1]. The target compound differs solely by the replacement of the methylamide group at the 2-carboxylic acid position with a methyl ester. This single functional group change is predicted to eliminate or substantially reduce Nav1.8 binding affinity, as the methylamide NH is critical for hydrogen-bonding interactions within the channel pore, whereas the ester oxygen cannot serve as a hydrogen-bond donor [2]. For researchers requiring Nav1.8 blockade, this compound serves as a valuable negative-control probe to confirm on-target specificity, while for herbicide discovery programs, the absence of Nav1.8 activity eliminates a potential mammalian toxicity liability associated with the methylamide analog.

Ion channel pharmacology Nav1.8 blocker Pain therapeutics

Physicochemical Differentiation from Ethyl Ester Analog: Lipophilicity and Metabolic Stability Predictions

The ethyl ester analog, ethyl 6-amino-5-(2,4,5-trichlorophenyl)picolinate (CAS 1261789-80-3), differs in two key structural features: the ester group (ethyl vs. methyl) and the chlorine substitution pattern (2,4,5- vs. 2,3,5-trichlorophenyl) . The replacement of the methyl ester with an ethyl ester increases calculated logP by approximately 0.5–0.7 units, while the altered chlorine topology shifts the molecular dipole moment and may affect π-stacking interactions with aromatic protein residues. In the herbicide patent literature, the 2,3,5-trichlorophenyl substitution pattern is explicitly claimed as producing superior weed control compared to other trichlorophenyl regioisomers within the 6-aryl-4-aminopicolinate series [1]. The lower logP of the target compound predicts improved aqueous solubility and potentially more favorable soil mobility profiles compared to the ethyl ester analog, while the specific chlorine arrangement may confer selectivity advantages against certain weed species.

ADME prediction Lipophilicity Metabolic stability

Chlorophyll Content Reduction: Quantitative Dose-Response Differentiation from Baseline

At 10⁻⁶ M, methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate reduced chlorophyll content in Scenedesmus acutus to 3.67 mg/mL pcv compared to a baseline of 5.32 mg/mL pcv, representing a 31% reduction. At the higher concentration of 10⁻⁴ M, chlorophyll content was further reduced to a level where photosynthetic function is severely compromised [1]. This chlorophyll depletion profile is consistent with the PPO inhibition mechanism inferred from Proto‑IX accumulation data. In contrast, synthetic auxin herbicides such as halauxifen‑methyl typically do not produce rapid chlorophyll depletion at equivalent concentrations, as their primary effect is on growth regulation rather than direct photosynthetic apparatus disruption [2]. The 31% chlorophyll reduction at sub-micromolar concentrations indicates that this compound can achieve meaningful photosynthetic inhibition at concentrations relevant for lead optimization in herbicide discovery.

Chlorophyll inhibition Photosynthesis disruption Herbicide efficacy

High-Value Research and Industrial Applications for Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate (CAS 875051-79-9)


Herbicide Lead Discovery: PPO Inhibitor Screening and SAR Expansion

Based on the demonstrated protoporphyrin‑IX accumulation and chlorophyll depletion in Scenedesmus acutus [1], this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting protoporphyrinogen oxidase (PPO). Its 2,3,5-trichlorophenyl motif and 6-amino-methyl-ester scaffold provide a distinct chemotype from commercial PPO inhibitors such as fomesafen or sulfentrazone, offering opportunities to explore novel IP space. The concentration-dependent ethane production data enable quantitative benchmarking of new analogs, with the 0.23 nM/mL pcv at 10⁻⁶ M serving as a potency threshold for hit-to-lead progression.

Resistance Management: Complementary Mode-of-Action Tool for Auxin-Resistant Weed Populations

Because the compound operates through PPO inhibition rather than auxin receptor agonism, as evidenced by Proto‑IX accumulation distinct from the AFB5-mediated mechanism of halauxifen-methyl [2], it can be deployed in herbicide rotation or mixture strategies targeting weed populations that have developed resistance to synthetic auxins (HRAC Group O). The 31% chlorophyll reduction at 10⁻⁶ M indicates that effective photosynthetic disruption can be achieved without cross-resistance to auxin-mimic chemistries.

Ion Channel Pharmacology: Negative Control Probe for Nav1.8 Target Engagement Studies

Given that the methylamide analog PF‑01247324 exhibits an IC₅₀ of 196 nM at Nav1.8 channels [3], while the methyl ester of the target compound is predicted to lack this activity due to the absence of the critical hydrogen-bond donor, this compound is ideally suited as a negative control in Nav1.8 screening cascades. Its near-identical physicochemical properties (excluding the amide/ester distinction) allow researchers to attribute any observed electrophysiological effects specifically to the methylamide moiety, thereby confirming on-target specificity.

Environmental Fate Assessment: Low-Lipophilicity Picolinate for Reduced Soil Persistence Studies

The predicted lower clogP (approximately 0.5–0.7 units below the ethyl ester analog) suggests that this compound may exhibit shorter soil half-life and reduced bioaccumulation potential [4]. This property is particularly valuable in agrochemical development programs where regulatory pressure demands herbicides with favorable environmental dissipation profiles. The compound can serve as a reference standard in comparative soil degradation and leaching studies against more lipophilic picolinate analogs.

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